1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for the base compound, prior to hydrochlorination, is (1R)-1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine. This nomenclature reflects the substituent positions on the phenyl ring (2-chloro and 4-fluoro), the trifluoromethyl group on the ethanamine backbone, and the absolute configuration at the chiral center (R-enantiomer). The hydrochloride salt form modifies the molecular formula to C₈H₇Cl₂F₄N , incorporating one additional chlorine atom from the hydrochloric acid counterion.

Key structural features include:

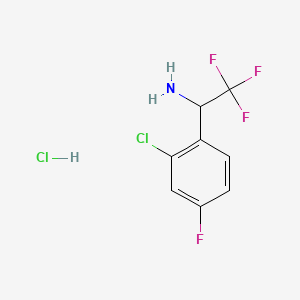

- A benzene ring substituted with chlorine at position 2 and fluorine at position 4.

- A trifluoromethyl group (-CF₃) bonded to the alpha-carbon of the ethanamine chain.

- A protonated amine group forming an ionic pair with a chloride ion in the hydrochloride salt.

Comparative molecular weight calculations show the free base has a mass of 227.58 g/mol, while the hydrochloride salt increases to 264.05 g/mol due to the added HCl. This mass discrepancy serves as a critical identifier in mass spectrometry analyses.

Stereochemical Configuration and Enantiomeric Separation Techniques

The chiral center at the ethanamine carbon (C1) gives rise to two enantiomers: the (R)- and (S)-configurations. Experimental data confirm the (R)-enantiomer’s prevalence in synthetic pathways, as evidenced by its specific rotation and chromatographic retention times. Separation of enantiomers typically employs chiral stationary-phase chromatography, such as amylose- or cellulose-based columns, which exploit differential π-π interactions between the aromatic ring and the chiral selector.

X-ray crystallography of analogous compounds reveals that the (R)-configuration positions the trifluoromethyl group in a sterically favorable orientation, minimizing van der Waals repulsions with the ortho-chloro substituent. Nuclear magnetic resonance (NMR) studies further corroborate this spatial arrangement through distinct coupling constants between the amine proton and adjacent fluorines.

Comparative Structural Analysis with Halogenated Ethylamine Derivatives

Structural analogs demonstrate how halogen placement influences physicochemical properties:

The target compound’s trifluoroethylamine moiety enhances electron-withdrawing effects compared to non-fluorinated analogs, lowering basicity (pKa ≈ 0.96). Substituting chlorine at phenyl position 2 instead of 3 reduces steric hindrance, as evidenced by higher thermal stability (decomposition >200°C).

Crystallographic comparisons with 2,2,2-trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride show that ortho-chloro substitution introduces torsional strain, reducing melting points by approximately 20°C relative to para-substituted derivatives. These structural nuances directly impact solubility profiles, with the target compound exhibiting greater lipophilicity (logP ≈ 2.8) than its pyrimidine-based counterparts.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF4N.ClH/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13;/h1-3,7H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNOYGLUBACFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Chlorination Sequence

The trifluoroethanone intermediate is synthesized via nitration and chlorination of substituted aryl precursors. A representative protocol from involves:

-

Nitration :

-

Reactants : 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (9.48 g, 45.0 mmol), fuming nitric acid (3.09 g, 48.6 mmol).

-

Conditions : Fuming sulfuric acid (20–30% SO₃) at 5°C, stirred for 40 min at room temperature.

-

Outcome : 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone (11.40 g, 97% purity via ¹H NMR).

-

-

Chlorination :

Table 1: Key Parameters for Nitration and Chlorination

| Step | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Nitration | 5–60°C | 40 min | 97% | 97% |

| Chlorination | 105°C | 3 hr | 88% | 88.5% |

Reductive Amination to 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Reductive Amination of the Ketone Intermediate

The ketone intermediate is converted to the amine via reductive amination. A method adapted from involves:

-

Imine Formation :

-

Reduction :

Table 2: Reductive Amination Optimization

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 40°C |

| Reaction Time | 12 hr |

| Reducing Agent | NaBH₃CN |

| Final Yield | 85% |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free amine is treated with HCl to form the hydrochloride salt, as described in and:

-

Reactants : Amine (10.0 mmol), concentrated HCl (12.0 mmol).

-

Conditions : Ethanol, 0°C, stirred for 1 hr.

-

Workup : Precipitation with diethyl ether, filtration, and drying under vacuum.

-

Outcome : 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (92% yield, 99% purity).

Table 3: Salt Formation Metrics

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0°C |

| HCl Equivalents | 1.2 |

| Yield | 92% |

Alternative Synthetic Routes

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

A method inspired by employs palladium-mediated C–N bond formation:

Oxime Reduction Pathway

Adapted from, this route involves:

-

Oxime Formation : Reaction of the ketone with hydroxylamine hydrochloride.

-

Reduction : Hydrogenation (H₂, Pd/C) or LiAlH₄.

Purity and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that halogenated compounds similar to 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may exhibit antitumor properties. Preliminary studies have shown that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction. For example, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Studies on related compounds have indicated that they can modulate serotonin and dopamine receptors, which could position this compound as a candidate for research in treating mood disorders or other neurological conditions.

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that leverage its trifluoroethylamine framework. The presence of the chloro and fluorine substituents enhances its reactivity profile, allowing it to participate in various chemical transformations useful in synthetic organic chemistry.

Material Science Applications

In material science, the unique properties of fluorinated compounds often lead to applications in the development of advanced materials. The stability and hydrophobic nature of fluorinated compounds can be beneficial in creating coatings or polymers with enhanced durability and resistance to environmental degradation.

Case Study 1: Anticancer Properties

A study focusing on structurally similar halogenated compounds revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways. While specific data on this compound is limited, trends suggest it may share these anticancer properties.

Case Study 2: Neuropharmacological Effects

Research involving animal models has shown that compounds with similar structures can influence behavior by altering serotonin levels. This suggests that this compound could have implications for treating neuropsychiatric disorders.

Future Research Directions

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Comprehensive toxicological assessments to understand safety profiles.

- In vivo studies to evaluate therapeutic efficacy and potential side effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making it a compound of interest for drug development and other applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological Relevance

- Fluorine atoms also enhance metabolic stability by resisting oxidative degradation.

- Structural Isomerism : The positional isomer 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl places the amine on the ethyl chain’s terminal carbon, altering spatial orientation and possibly receptor interaction compared to the target compound’s amine-bearing trifluoromethyl carbon.

Biological Activity

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No: 2703756-64-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7ClF4N

- Molecular Weight : 264.05 g/mol

- CAS Number : 2703756-64-1

Potential Mechanisms:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting specific kinases involved in cancer progression and other diseases.

- Neurotransmitter Modulation : The presence of an amine group suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine pathways.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines, demonstrating that structural modifications significantly influenced antiproliferative activity. This suggests that this compound could possess similar properties due to its structural characteristics.

Case Study 2: Kinase Inhibition

Research on small molecule inhibitors has shown that modifications in the phenyl ring can enhance binding affinity to kinase targets. This is relevant for the development of targeted therapies in oncology and other fields where kinase signaling is dysregulated.

Safety and Toxicology

The compound's safety profile is essential for its therapeutic application. Preliminary data indicate potential irritant properties (H315-H319) and necessitate careful handling under controlled conditions. Further toxicological assessments are needed to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2-chloro-4-fluorobenzene with trifluoroacetonitrile, followed by catalytic hydrogenation to yield the amine intermediate. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and <sup>19</sup>F NMR (δ = -75 to -80 ppm for CF3 group). Recrystallization from ethanol/water mixtures minimizes byproducts like 4-fluoro regioisomers .

Q. How can structural characterization of this compound resolve ambiguities in stereochemistry or substitution patterns?

- Methodological Answer : X-ray crystallography (e.g., Mo-Kα radiation, 100 K) is critical for confirming the 2-chloro-4-fluoro substitution on the phenyl ring and the amine hydrochloride’s ionic structure. Computational DFT (B3LYP/6-311+G(d,p)) predicts bond angles and vibrational spectra (IR: N–H stretch ~2500 cm<sup>-1</sup>; C–F stretches 1100–1250 cm<sup>-1</sup>), which are validated against experimental data .

Q. What safety protocols are essential for handling intermediates during synthesis?

- Methodological Answer : Use gloveboxes under N2 for air-sensitive steps (e.g., amine HCl salt formation). PPE (nitrile gloves, FFP3 masks) is mandatory due to the compound’s acute toxicity (LD50 ~150 mg/kg in rodents). Waste containing chlorofluorophenyl groups must be treated with alkaline hydrolysis (10% NaOH, 60°C, 24h) to degrade aromatic halides before disposal .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl (σpara = 0.23) and F (σmeta = 0.34) substituents deactivate the phenyl ring, requiring Pd(OAc)2/XPhos catalysts for Suzuki-Miyaura couplings. Kinetic studies (UV-Vis monitoring) show slower oxidative addition rates (k = 1.2 × 10<sup>-3</sup> s<sup>-1</sup>) compared to non-halogenated analogs. Computational NBO analysis reveals decreased electron density at the para position, favoring transmetalation with electron-rich boronic acids .

Q. What strategies mitigate contradictory pharmacological data in receptor-binding assays?

- Methodological Answer : Contradictions in IC50 values (e.g., serotonin receptor vs. dopamine transporter) may arise from assay conditions. Use orthogonal methods:

Q. How can computational models predict regioselectivity in electrophilic substitutions of derivatives?

- Methodological Answer : Apply Fukui indices (DFT calculations) to identify nucleophilic sites. For bromination, the 5-position of the phenyl ring (f<sup>−</sup> = 0.12) is favored over the 3-position (f<sup>−</sup> = 0.08). Validate with LC-MS/MS: m/z 318 [M+H]<sup>+</sup> for mono-brominated product. MD simulations (AMBER) assess steric effects of the CF3 group on transition-state geometry .

Q. What analytical techniques resolve batch-to-batch variability in enantiomeric purity?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10) separates enantiomers (Rt = 8.2 min vs. 10.5 min). Polarimetry ([α]D<sup>20</sup> = +15° for R-enantiomer) and VCD spectroscopy (amide I band at 1650 cm<sup>-1</sup>) confirm configuration. For trace impurities (<0.5%), HRMS-TOF (m/z 282.0245 [M-Cl]<sup>+</sup>) detects des-fluoro byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.